molecular formula C16H18ClNO6S2 B2680381 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1795492-95-3

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2680381
CAS No.: 1795492-95-3
M. Wt: 419.89
InChI Key: QPCATLCKHUXIFX-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine derivative and introduce the sulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: This compound may serve as a probe for studying biological systems, particularly those involving sulfonyl-containing molecules.

    Medicine: There is potential for this compound to be developed into therapeutic agents, especially if it exhibits bioactivity against specific targets.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting or activating their function.

Comparison with Similar Compounds

    1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidine: Lacks the furan-2-ylmethyl group.

    3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine: Lacks the 3-chloro-4-methoxyphenyl group.

Uniqueness: 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both the 3-chloro-4-methoxyphenyl and furan-2-ylmethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO6S2/c1-23-16-5-4-13(9-15(16)17)26(21,22)18-7-6-14(10-18)25(19,20)11-12-3-2-8-24-12/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCATLCKHUXIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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